N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC14787939
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-5-carboxamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-21-8-7-13-11-14(3-5-16(13)21)19(22)20-15-4-6-17-18(12-15)24-10-2-9-23-17/h3-8,11-12H,2,9-10H2,1H3,(H,20,22) |
| Standard InChI Key | FNPDINBOSZLTLZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Introduction
Chemical Identity and Structural Features
The compound’s core structure comprises a 3,4-dihydro-2H-1,5-benzodioxepin moiety fused to a 1-methyl-1H-indole group via a carboxamide bridge. The benzodioxepin system consists of a seven-membered ring containing two oxygen atoms, while the indole group contributes a bicyclic aromatic system with a methyl substituent at the 1-position. The carboxamide linker enhances hydrogen-bonding capacity, potentially improving solubility and target binding affinity .
Table 1: Key Structural Attributes
| Component | Structural Role | Functional Significance |
|---|---|---|
| Benzodioxepin | Seven-membered oxygenated ring | Modulates lipophilicity and bioavailability |
| 1-Methylindole | Aromatic bicyclic system | Enhances π-π stacking interactions |
| Carboxamide linker | Connector between moieties | Improves solubility and receptor binding |
The molecular weight of analogous benzodioxepin-carboxamide hybrids, such as 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide, is approximately 356.4 g/mol , suggesting a similar range for this compound.
Synthetic Pathways and Physicochemical Properties
While no direct synthesis protocol for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide is documented, related benzodioxepin derivatives are typically synthesized through:
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Ring-Closing Reactions: Formation of the benzodioxepin core via cyclization of diols or dihalides under basic conditions .
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Amide Coupling: Carboxamide formation using carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzodioxepin amine to the indole carboxylic acid .
Key physicochemical properties inferred from analogs include:
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LogP: Estimated ~3.2 (moderate lipophilicity due to aromatic systems).
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Aqueous Solubility: Likely <10 mg/mL (carboxamide mitigates hydrophobicity of fused rings) .
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Stability: Susceptible to oxidative degradation at the benzodioxepin ether linkages under acidic conditions .
Pharmacological Activities and Mechanisms
Serotonin Receptor Interactions
Patent literature reveals that benzodioxepin-indole hybrids exhibit affinity for serotonin receptors, particularly 5-HT6. For instance, sulfonyl-linked analogs demonstrated submicromolar binding to 5-HT6 receptors, implicating roles in cognitive enhancement or neuropsychiatric disorders . The carboxamide linker in N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide may similarly facilitate receptor interactions, though empirical validation is needed .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzodioxepin Derivatives
The dual functionality of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide may offer synergistic advantages over simpler analogs, combining the metabolic stability of benzodioxepins with the receptor-binding versatility of indoles .
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